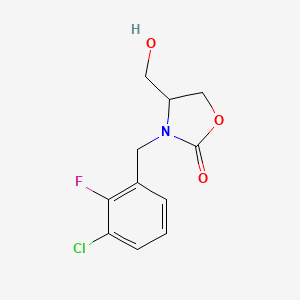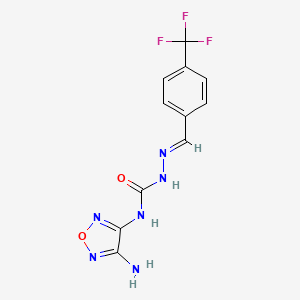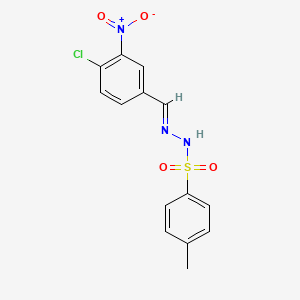
3-(3-chloro-2-fluorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related oxazolidin-2-one compounds involves diastereoselective asymmetric desymmetrization processes. For example, Sugiyama et al. (2012) detailed the reaction of serinol derivatives with chloroformates to yield optically active oxazolidinones. Additionally, asymmetric synthesis from serinol derivatives was also explored by Sugiyama et al. (1999), indicating the versatility of these processes in producing various enantiomers of oxazolidinones (Sugiyama, Arai, & Ishii, 2012) (Sugiyama, Watanabe, & Ishii, 1999).
Molecular Structure Analysis
The molecular structure of oxazolidin-2-ones has been a subject of interest due to its implications in various chemical reactions. For instance, the study by Kumari et al. (2016) focused on the crystal structure and photophysical properties of a benzylideneamino benzyl oxazolidin-2-one derivative, indicating potential applications in organic light emitting devices (Kumari, Varghese, & George, 2016).
Chemical Reactions and Properties
Oxazolidin-2-ones are involved in a variety of chemical reactions. For example, the work by Hof and Kellogg (1996) demonstrates the synthesis of oxazolidin-2-ones through lipase-catalyzed reactions, highlighting their potential as building blocks for pharmaceuticals. Additionally, Park et al. (2003) explored the synthesis of oxazolidinones from chiral aziridines, showing the diversity of chemical reactions these compounds can undergo (Hof & Kellogg, 1996) (Park et al., 2003).
Physical Properties Analysis
The physical properties of oxazolidin-2-ones vary depending on their specific structures and substituents. The study by Wang et al. (2017) on a fluorophenyl oxazolidin-2-one derivative demonstrates the importance of understanding these properties in the context of their crystal structures and intermolecular interactions (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of oxazolidin-2-ones are crucial for their applications in synthetic chemistry. For instance, the synthesis of fluorine-containing derivatives as demonstrated by Gadakh et al. (2010) showcases the potential for these compounds in developing novel antibacterial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).
Scientific Research Applications
Oxazolidinones in Scientific Research
Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents demonstrating a unique mechanism for inhibiting protein synthesis. These compounds generally show bacteriostatic activity against several significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, is highlighted for its near-complete oral bioavailability, along with favorable pharmacokinetic and toxicity profiles. It has shown high activity against common gram-positive pathogens in experimental infection models and phase II trials, showcasing its potential as an alternative treatment for serious infections caused by resistant gram-positive organisms. Further modifications of the oxazolidinone nucleus could yield agents with even greater potency and novel activity spectra (Diekema & Jones, 2012).
Enzymatic Treatment of Pollutants
Another significant application area for related compounds involves the enzymatic treatment of various organic pollutants in wastewater. Enzymes, in the presence of redox mediators, have been employed to degrade or transform recalcitrant compounds. This enzymatic approach has shown promise in enhancing the efficiency of pollutant degradation, offering a potential alternative to conventional treatment methods. The study by Husain et al. (2007) explores the use of laccases, lignin peroxidases, manganese peroxidases, and other enzymes in the presence of redox mediators for this purpose. This approach could significantly impact the remediation of aromatic compounds in industrial effluents, highlighting the broader utility of enzyme-redox mediator systems in environmental science (Husain & Husain, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(3-chloro-2-fluorophenyl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c12-9-3-1-2-7(10(9)13)4-14-8(5-15)6-17-11(14)16/h1-3,8,15H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCUXDOXGLUJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=C(C(=CC=C2)Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)
![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)
![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)
![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

